molecular formula C5H9Br B041573 Bromocyclopentane CAS No. 137-43-9

Bromocyclopentane

Cat. No. B041573
CAS RN: 137-43-9
M. Wt: 149.03 g/mol
InChI Key: BRTFVKHPEHKBQF-UHFFFAOYSA-N
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Description

Bromocyclopentane (BCP) is a cyclopentane-based compound that contains a bromine atom in the ring structure. It is a colorless liquid with a low melting point and boiling point. BCP has been used in a variety of applications, including as a solvent and a reagent in organic synthesis. It is also used as a starting material in the synthesis of other compounds, such as cyclopentanols and cyclopentenes.

Scientific Research Applications

  • Type 2 Diabetes Treatment : Bromocriptine, a derivative of bromocyclopentane, has been found effective in treating type 2 diabetes. Cycloset™, a formulation of bromocriptine mesylate, improves glycemic control and reduces HbA1c levels (Scranton et al., 2007). Another study noted that a quick-release formulation of bromocriptine may reset circadian rhythms and improve insulin resistance in type 2 diabetes patients (Holt et al., 2010).

  • Organic Synthesis : In organic chemistry, this compound is used to synthesize novel compounds. For instance, it is involved in reactions leading to unsaturated nucleosides with potential applications in organic synthesis (Cheng et al., 1997). Another study highlighted its role in forming spiro-3,4-dihydropyran-2-one derivatives, useful in various organic syntheses (Kirillov & Gavrilov, 2008).

  • Cancer Research : this compound derivatives like Molibresib, a bromodomain and extra-terminal domain inhibitor, have shown potential in treating NUT carcinoma and other solid tumors, displaying an acceptable safety profile and antitumor activity (Piha-Paul et al., 2019).

  • Pharmacological Studies : In pharmacology, the metabolism and excretion of this compound and its derivatives have been a subject of study. For example, its rapid excretion in rabbits, with glucosiduronic acid playing a key role, was observed (James et al., 1970). In another context, bromocriptine therapy, which includes this compound, was found to not alter gonadotropin secretion in certain patients (Steingold et al., 1986).

  • Physical and Chemical Properties : Studies have also focused on understanding the physical and chemical properties of this compound. For instance, its unique microwave spectrum and pseudorotational motion have been investigated (Durig et al., 2000). Another study examined its molecular structure and pseudorotational motion through gas-phase electron diffraction (Bickford & Shen, 2001).

Safety and Hazards

Bromocyclopentane is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and precautions should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Mechanism of Action

Target of Action

Bromocyclopentane, also known as Cyclopentyl Bromide, is an alkyl halide . Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile to form a chemical bond . For instance, this compound can react with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent, a key precursor in the synthesis of Ketamine .

Biochemical Pathways

It’s known that this compound can participate in elimination reactions, specifically e1 mechanisms . In these reactions, a leaving group departs, forming a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .

Result of Action

The result of this compound’s action depends on the context of its use. For instance, in the synthesis of Ketamine, this compound’s reaction with magnesium turnings forms a cyclopentyl Grignard reagent . This reagent is a crucial intermediate in the synthesis process.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, temperature, and pH. Additionally, safety data suggests that this compound is a flammable liquid and vapor, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

bromocyclopentane
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InChI

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BRTFVKHPEHKBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
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DSSTOX Substance ID

DTXSID9059670
Record name Cyclopentane, bromo-
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Molecular Weight

149.03 g/mol
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CAS RN

137-43-9
Record name Cyclopentyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of bromocyclopentane?

A1: this compound has the molecular formula C5H9Br and a molecular weight of 149.04 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Notably, infrared (IR) and Raman spectroscopy have been employed to study its vibrational modes and conformational stability. [, ] These techniques provide insights into the molecule's structure and its behavior in different environments. Additionally, microwave spectroscopy [] and gas-phase electron diffraction [] studies have provided valuable information regarding its molecular structure and pseudorotational motion.

Q3: How does the structure of this compound influence its reactivity?

A3: this compound's cyclic structure and the presence of the electronegative bromine atom significantly influence its reactivity. The bromine atom creates a polar C-Br bond, making the carbon atom susceptible to nucleophilic attack. This makes this compound a suitable substrate for nucleophilic substitution reactions, a key aspect of its utility in organic synthesis.

Q4: Can you elaborate on the nucleophilic reactions involving this compound?

A4: this compound readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the presence of the bromine atom, which acts as a good leaving group. Studies have investigated its reactions with various nucleophiles, including bromide ions, magnesium, and hydrazones. [, , , ] These reactions highlight the versatility of this compound as a building block in organic synthesis.

Q5: How does this compound behave in reactions with magnesium?

A5: this compound reacts with magnesium in ethereal solvents to form Grignard reagents. Research indicates that this reaction is often transport limited, meaning the rate is primarily determined by how quickly the this compound molecules encounter the magnesium surface. [, , ] Factors like stirring rate, viscosity, and temperature significantly influence the reaction kinetics. []

Q6: Are there any specific examples of using this compound in synthetic applications?

A6: Yes, this compound serves as a valuable starting material for synthesizing various compounds. For example, it is used in the preparation of estrone 3-cyclopentyl ether, a steroidal compound. [, ] Additionally, it acts as a precursor in synthesizing quinestrol derivatives, which have potential contraceptive applications. [, ]

Q7: How does this compound participate in Reformatsky reactions?

A7: this compound, when treated with zinc, forms Reformatsky reagents that react with various electrophiles. Studies have explored its reactions with aromatic aldehyde phenyl- and benzoylhydrazones, yielding spirocyclic compounds. [, ] These reactions highlight the potential of this compound in constructing complex molecular architectures.

Q8: Has this compound been used in the context of clathrate hydrates?

A8: Yes, this compound has been investigated as a large molecule guest substance (LMGS) in the formation of structure H (sH) clathrate hydrates. Research has focused on determining the thermodynamic stability boundaries and characterizing the structure of these hydrates, which hold potential for applications in gas storage and separation. [, , ]

Q9: Can this compound undergo anodic oxidation?

A9: Yes, electrochemical studies have demonstrated the anodic oxidation of this compound in acetonitrile. [] The reaction products include N-cycloalkylacetamide and cycloalkene. The distribution of these products is influenced by factors like the ring size of the cyclic bromide.

Q10: Is there evidence for a "beta-fluorine effect" in reactions involving this compound derivatives?

A10: Research on fluorine-containing pentofuranose nucleosides, derived from this compound analogs, suggests that the presence of fluorine adjacent to the radical center (beta-position) can influence the stereoselectivity of radical reactions. This effect, termed the "beta-fluorine effect," has been attributed to the ability of fluorine to stabilize specific radical conformations. []

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